
6-Benzoxazolamine, 2-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It is also known by other names, including Benzoxazole, 2-amino-6-bromo and 6-Bromo-2-benzoxazolamine .
- The compound contains a benzoxazole ring (a five-membered heterocycle containing oxygen and nitrogen) with an amino group (NH₂) and a bromine atom attached.
6-Benzoxazolamine, 2-(2-thienyl)-: C7H4BrNO
.Preparation Methods
Synthetic Routes: The synthesis of 6-Benzoxazolamine, 2-(2-thienyl)- involves various methods. One common approach is the reaction of 2-aminophenol with 2-bromothiophene under appropriate conditions.
Industrial Production: While there isn’t a specific industrial-scale production method mentioned, laboratory-scale synthesis is achievable using standard organic chemistry techniques.
Chemical Reactions Analysis
Reactivity: 6-Benzoxazolamine, 2-(2-thienyl)- can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to an oxazole derivative.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and its potential as a building block for more complex molecules.
Biology and Medicine: Investigations into its biological activity, potential pharmacological applications, and interactions with biological targets.
Industry: Possible applications in materials science, such as organic electronics or dyes.
Mechanism of Action
- The exact mechanism by which 6-Benzoxazolamine, 2-(2-thienyl)- exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds: Other benzoxazole derivatives, such as 2-aminobenzoxazole or 6-bromo-2-aminobenzoxazole, share structural similarities.
Remember that this compound’s properties and applications are continually explored by researchers, so staying up-to-date with the latest literature is essential
Properties
CAS No. |
52331-76-7 |
|---|---|
Molecular Formula |
C11H8N2OS |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-thiophen-2-yl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C11H8N2OS/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,12H2 |
InChI Key |
YQAWQVHVXPXBHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(O2)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B12112203.png)
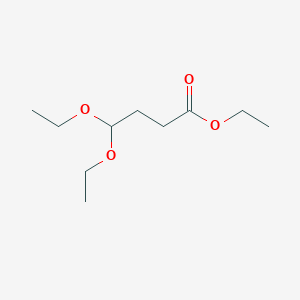
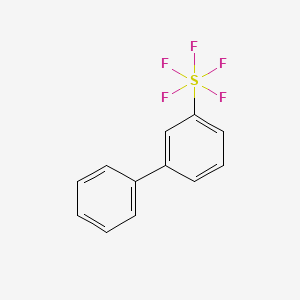



![2-(Chloromethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12112228.png)

![2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B12112243.png)

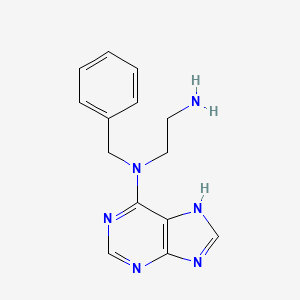
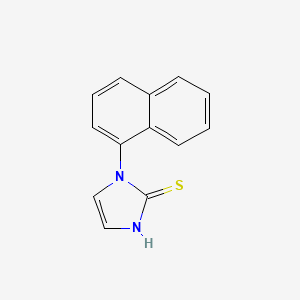
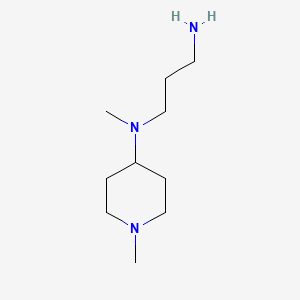
![beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-](/img/structure/B12112291.png)
